N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide
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Overview
Description
“N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been shown to exhibit cytotoxic activity .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by different spectroscopic analyses .Chemical Reactions Analysis
The compound exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . It also shows a cell proliferation inhibiting effect .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various methods. For example, IR spectrophotometry can be used to determine the structure of the compound .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Agents : Compounds with related structural motifs have been synthesized for their potential antimicrobial and antifungal activities. For example, derivatives of thiopyrimidines exhibited significant antibacterial and antifungal activities, showcasing the importance of pyrimidine derivatives in developing new antimicrobial agents (Attia et al., 2013).
Anticancer Properties : The design and synthesis of molecules like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrate the role of pyrimidine derivatives as histone deacetylase inhibitors with significant antitumor activity. This highlights the utility of such compounds in cancer research and potential therapeutic applications (Zhou et al., 2008).
Anti-Inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has shown considerable anti-inflammatory and analgesic activities, indicating the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
Chemical Synthesis and Methodologies
Synthetic Methodologies : The development of synthetic methodologies for pyrimidine derivatives, such as the green synthetic approach for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, showcases the advancement in synthetic chemistry aiming at efficient production of these compounds for further biological evaluation (Lei et al., 2017).
Pharmacological Activities : The synthesis and evaluation of C(2)-substituted benzimidazoles for various pharmacological activities, including antiglycation, antiserotonin, anti-angiotensin, antioxidant, and DPP-4 inhibitory effects, reflect the diverse potential applications of pyrimidine and related derivatives in medicinal chemistry (Zhukovskaya et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as akt kinase, rsk kinase, and s6k kinase . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as cell growth, proliferation, and survival.
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
Inhibition of Akt kinase, for example, can disrupt the PI3K/Akt signaling pathway, which plays a key role in cell survival and growth .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound may have good bioavailability and drug-likeness.
Result of Action
Inhibition of its potential targets can lead to disruption of cell signaling pathways, potentially leading to cell death or reduced cell proliferation .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key protein involved in necroptosis, a form of programmed cell death . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .
Cellular Effects
N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of RIPK1, thereby influencing the process of necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, at certain dosages, the compound has been found to display potent anti-necroptotic activity in both human and mouse cellular assays .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(11-20-18(26)14-4-2-1-3-5-14)24-12-15-10-21-19(22-16(15)13-24)23-6-8-27-9-7-23/h1-5,10H,6-9,11-13H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCWSDRPFYWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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